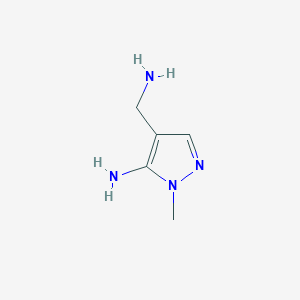

5-Amino-4-(aminomethyl)-1-methylpyrazole

Descripción general

Descripción

5-Amino-4-(aminomethyl)-1-methylpyrazole (5-AM-4-AMM-1-MMP) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a highly versatile molecule that can be used to synthesize a variety of compounds and has been used in numerous studies to investigate a wide range of biological processes.

Aplicaciones Científicas De Investigación

Synthesis and Development of New Compounds

5-Amino-4-(aminomethyl)-1-methylpyrazole has been used in the synthesis of novel ring systems and compounds, contributing significantly to the field of organic chemistry. For instance, it has been utilized in the creation of Pyrazolo[3,4‐d][1,3]diazepine, a new ring system. This compound has shown potential in various chemical applications due to its versatile nature (Acevedo, Krawczyk, & Townsend, 1985).

Study of Molecular Vibrations and Hydrogen Bonding

Research on this compound includes studying its molecular vibrations and hydrogen bonding properties. These studies are critical in understanding the compound's chemical behavior and potential applications. The structure and molecular vibrations of derivatives like 4-acetyl-3(5)-amino-5(3)-methylpyrazole have been investigated using quantum chemical calculations and vibrational spectroscopy (Szabó, Češljević, & Kovács, 2001).

Pharmacological and Biological Activity

There is ongoing research into the biological and pharmacological properties of compounds derived from this compound. This includes the synthesis of biologically active substances based on nitrogen-containing heterocyclic compounds like 1,2,4-triazole and pyrazole, which are key in creating new drugs (Fedotov & Hotsulia, 2021).

Development of Potential HIV Inhibitors

Another significant area of research involves the development of potential inhibitors for diseases like HIV. For example, compounds like 5-aminopyrazole-4-carbonitrile have been synthesized and tested for their activity against HIV-1, showcasing the potential of derivatives of this compound in medicinal chemistry (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound and its derivatives is crucial for their application in various fields. Studies have focused on their reactions, such as the synthesis and properties of S-derivatives of related compounds, which help in developing new chemical entities with specific characteristics (Lipson et al., 2008).

Applications in Corrosion Inhibition

This compound and its derivatives have found use in the field of corrosion inhibition. For instance, pyranopyrazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion, highlighting the versatility of these compounds in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

Hydrogen-Bonded Frameworks

Studies have also explored the formation of hydrogen-bonded frameworks using derivatives of this compound. These frameworks have potential applications in material science and crystallography (Quiroga, Portilla, Low, Cobo, & Glidewell, 2008).

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-4-(aminomethyl)-1-methylpyrazole is the 5′-adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a central role in response to metabolic stress .

Mode of Action

This compound, also known as AICAR, acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMP-dependent protein kinase (AMPK) activity . It inhibits the expression of proinflammatory cytokines and inducible nitric oxide synthase in various cell types .

Biochemical Pathways

AICAR affects several biochemical pathways. It is an intermediate in the generation of inosine monophosphate . It also inhibits TGF-β1-induced fibrosis in various cell types . The activation of AMPK by AICAR leads to the suppression of TGF-β1 and extracellular matrix (ECM) protein expression .

Pharmacokinetics

It’s known that the compound’s effects are ampk-dependent .

Result of Action

The activation of AMPK by AICAR results in the suppression of myofibroblast differentiation and ECM synthesis that occur after certain types of injury . It also inhibits the expression of proinflammatory cytokines and inducible nitric oxide synthase .

Propiedades

IUPAC Name |

4-(aminomethyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-5(7)4(2-6)3-8-9/h3H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPBNLPCBKVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

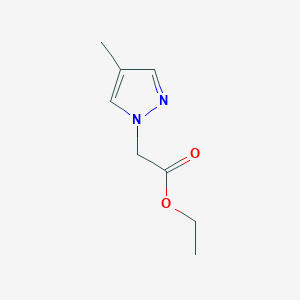

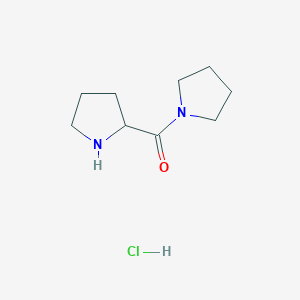

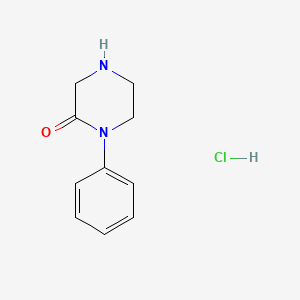

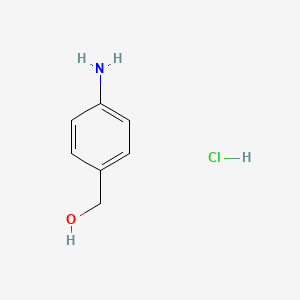

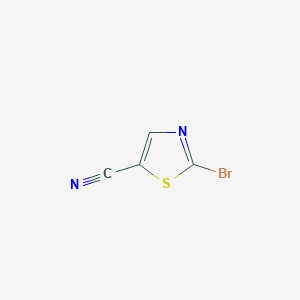

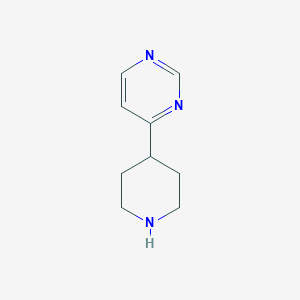

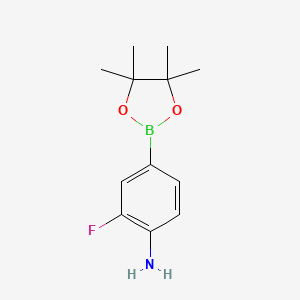

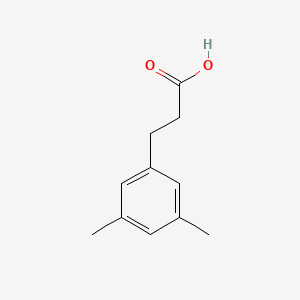

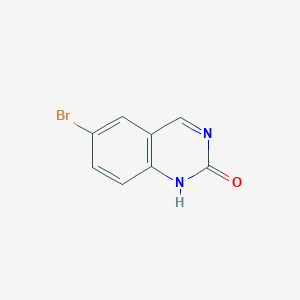

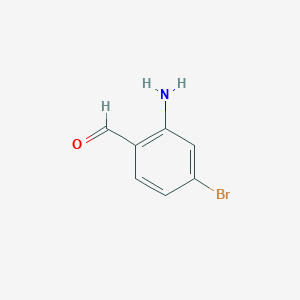

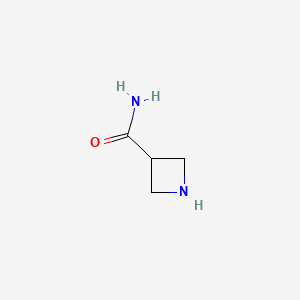

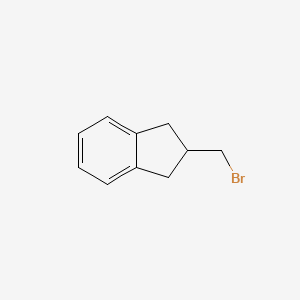

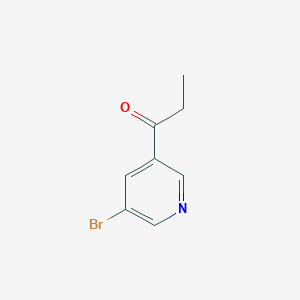

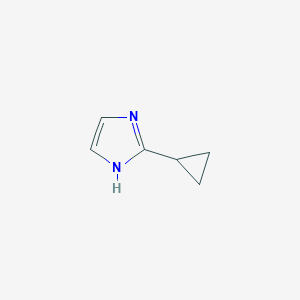

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.